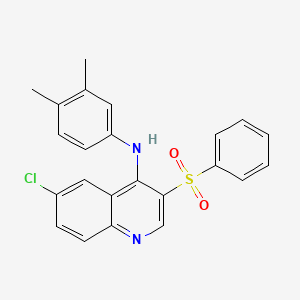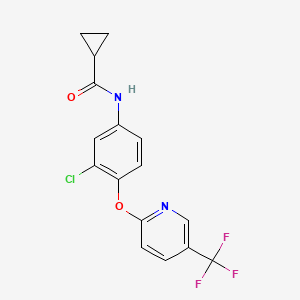
N-(3-Chloro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a trifluoromethyl group (CF3), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a cyclopropane carboxamide group (a three-membered ring of carbon atoms attached to a carboxamide group). The exact properties and uses of this specific compound are not clear from the available information .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The trifluoromethyl group is strongly electron-withdrawing, which can influence the compound’s reactivity .Applications De Recherche Scientifique
Antimicrobial Agent Development
This compound has been studied for its potential as a growth inhibitor of drug-resistant bacteria . Research indicates that derivatives of this compound exhibit potent antimicrobial activity against pathogens like Enterococci and methicillin-resistant S. aureus (MRSA) . These findings are significant in the quest for novel antibiotics to combat antibiotic-resistant bacterial infections.
Cancer Therapeutics
Compounds with a similar structure have been used in the synthesis of tyrosine kinase inhibitors , such as Lapatinib . These inhibitors are crucial in the treatment of advanced or metastatic breast cancers that overexpress HER2 (ErbB2), highlighting the potential of this compound in cancer therapeutics.
Agrochemical Applications
The trifluoromethylpyridine moiety, a key structural component of this compound, is integral in the development of active agrochemical ingredients . These derivatives play a vital role in protecting crops from pests, with more than 20 new trifluoromethylpyridine-containing agrochemicals having acquired ISO common names.
Pharmaceutical Drug Synthesis
The trifluoromethyl group is a common feature in many FDA-approved drugs, and this compound’s structure could be pivotal in synthesizing new pharmaceuticals . The unique properties of the trifluoromethyl group contribute to various pharmacological activities, making it a valuable pharmacophore in drug development.
Fungicidal Activity
Research into pyrimidinamine derivatives, which share structural similarities with this compound, has shown promising fungicidal activity . The optimal structure for fungicidal activity includes the trifluoromethylpyridine group, suggesting that this compound could be a candidate for developing new fungicides.
Fluorinated Organic Chemical Research
The incorporation of fluorine atoms in organic molecules, like this compound, has led to advances in various fields, including medicines, electronics, agrochemicals, and catalysis . The development of fluorinated organic chemicals is an important research area, and this compound could contribute to novel applications in these industries.
Safety and Hazards
The safety data sheet for 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, a related compound, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is also very toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O2/c17-12-7-11(22-15(23)9-1-2-9)4-5-13(12)24-14-6-3-10(8-21-14)16(18,19)20/h3-9H,1-2H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRJNSQZSKSUOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2879795.png)
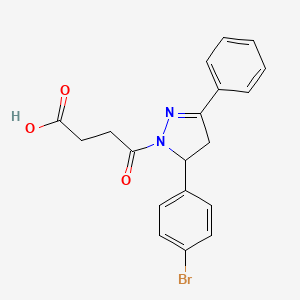
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2879797.png)
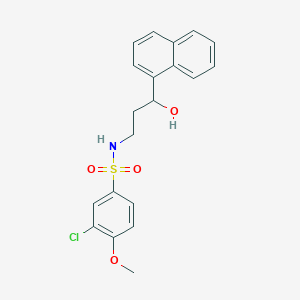
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2879801.png)


![Ethyl 4-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2879804.png)
![(Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2879805.png)
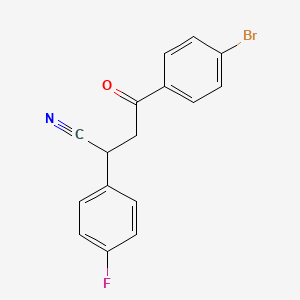
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2879813.png)
![(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2879814.png)
